molecular formula C8H7N5S2 B2690352 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine CAS No. 187596-87-8

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine

Cat. No.: B2690352
CAS No.: 187596-87-8
M. Wt: 237.3
InChI Key: CILSYPHDMHALAO-UHFFFAOYSA-N
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Description

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a complex heterocyclic compound designed for advanced pharmaceutical and agrochemical research. This molecule features a fused [1,3]thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized in scientific literature for its diverse biological activities. Researchers are actively exploring similar thiazolotriazole derivatives as novel anti-infective agents. These compounds have demonstrated promising in vitro antimicrobial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . The mechanism of action for this class of compounds is under investigation but may involve inhibition of bacterial targets like enoyl-[acyl-carrier-protein] reductase . Furthermore, the thiazolo[3,2-b][1,2,4]triazole scaffold is being evaluated in oncology research, with some derivatives exhibiting excellent anticancer properties in screenings against the NCI-60 cancer cell line panel . The presence of the 2-aminothiazole moiety can enhance the compound's ability to interact with biological targets, making it a valuable precursor for generating structure-activity relationship (SAR) data. This product is intended for use in hit-to-lead optimization and as a building block in medicinal chemistry programs. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S2/c1-4-6(5-2-14-7(9)12-5)15-8-10-3-11-13(4)8/h2-3H,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSYPHDMHALAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones, followed by further functionalization to introduce the methyl group and additional thiazole ring.

    Cyclization Reaction: Thiosemicarbazide reacts with α-haloketones under basic conditions to form the thiazole ring.

    Functionalization: The intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.

    Formation of Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted thiazole and triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of 6-(1H-1,2,3-triazol-4-yl)-imidazo[2,1-b]thiazoles exhibited potent anticancer activity against various human carcinoma cell lines including HepG-2 and PC-3. The compounds showed efficacy comparable to Doxorubicin, a standard chemotherapy agent .
  • Another research highlighted the potential of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A comprehensive review indicated that thiazole derivatives exhibit varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly low, indicating strong antimicrobial potential .
  • Further studies confirmed that this compound could effectively inhibit the growth of both gram-positive and gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .

Case Studies

Study Focus Findings
Study 1AnticancerCompounds exhibited IC50 values comparable to Doxorubicin against HepG-2 and PC-3 cell lines.
Study 2AntimicrobialDemonstrated MICs ranging from 0.98 to 3.9 µg/ml against Staphylococcus aureus.
Study 3SynthesisMulti-step synthesis involving thiosemicarbazide derivatives resulted in high yields of target compounds.

Mechanism of Action

The mechanism of action of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting or activating specific biochemical pathways. This can lead to effects such as antimicrobial activity by disrupting cell wall synthesis or anticancer activity by inhibiting cell proliferation.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on antitumor activity, substituent effects, and structure-activity relationships (SAR).

Structural Analogues with Thiazolo-Triazole Cores
Compound Name Key Structural Features Biological Activity (IC₅₀) Reference
Target Compound 6-Methyl-thiazolo-triazole + thiazol-2-ylamine Not explicitly reported in evidence
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones (10a-l) Bi-oxadiazole + thioxo group Anticancer (specific data not provided)
Thiazolo[3,2-b][1,2,4]triazole derivatives (e.g., ) 4-Isopropoxyphenyl + acetate substituent Structural data only; activity inferred from SAR
N-Aryl-2-(6-oxo-thiazolo-triazol-5-yl)acetamides Halo-substituted aryl groups (e.g., Cl, F) Enhanced anticancer activity vs. non-halogenated analogues

Key Observations :

  • Substituent Impact : Halo-substituted derivatives (e.g., chloro or fluoro on aryl groups) exhibit significantly higher anticancer activity compared to methyl or methoxy groups, as seen in N-aryl-2-(6-oxo-thiazolo-triazol-5-yl)acetamides .
  • Core Modifications : The presence of a thiazol-2-ylamine group in the target compound may confer selectivity toward specific kinase targets, analogous to thiazole derivatives like 12a (IC₅₀ = 1.19 µM against HepG2) .
Functional Analogues with Thiazole or Triazole Moieties
Compound Name Structure Class Activity (IC₅₀) SAR Insights
5-(4-Substituted)diazenyl-thiazoles (12a) Thiazole + diazenyl group HepG2: 1.19 µM; MCF-7: 3.4 µM Electron-withdrawing groups enhance cytotoxicity
1,3,4-Thiadiazole derivative (9b) Thiadiazole + triazole HepG2: 2.94 µM Methyl groups improve metabolic stability
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethyl carbamates Triazole-thiazole + carbamate Supplier data only; inferred protease inhibition Bulky substituents may reduce bioavailability

Key Observations :

  • Activity vs. Structure : Thiazole derivatives (e.g., 12a) outperform thiadiazoles (e.g., 9b) in dual anticancer activity, likely due to improved target binding via the amine group .
Substituent Effects on Antitumor Activity

A comparative analysis of substituents on thiazolo-triazole derivatives:

Substituent Type/Position Example Compound Effect on Activity
Halo (Cl, F) on aryl rings N-(3-Chlorophenyl)carbamate ↑ Cytotoxicity (SAR: halogen enhances electron deficiency)
Methyl on triazole core Target compound ↑ Lipophilicity; possible metabolic stability
Methoxy on distal aryl 4-Methoxyphenyl derivatives ↓ Activity due to electron-donating effects

Biological Activity

The compound 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N5S2C_7H_7N_5S_2. The unique arrangement of thiazole and triazole rings contributes to its biological efficacy. The presence of methyl groups and amino functionalities enhances its interaction with biological targets.

Property Value
Molecular FormulaC7H7N5S2C_7H_7N_5S_2
Melting Point147–149 °C
CAS Number187597-18-8

Antimicrobial Activity

Research has indicated that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. A study conducted on similar thiazolo[3,2-b][1,2,4]triazoles demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and fungal strains such as Candida albicans . The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis via interactions with the enzyme FabI .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance:

  • Cytotoxicity Studies : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups at specific positions enhances cytotoxicity by promoting apoptosis in cancer cells .
Cell Line IC50 (µg/mL)
A431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)< 1.61

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in activated macrophages . The proposed mechanism involves the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their biological activities. Among these derivatives, those structurally similar to this compound showed promising results in terms of both antimicrobial and anticancer activities .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Question

  • Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC determination : Serial dilution in nutrient broth (2–256 µg/mL) with turbidity measurement .

Advanced Question : How does structural modification (e.g., fluorophenyl or bromophenyl substitution) enhance activity?

  • SAR analysis : Electron-withdrawing groups (e.g., -Br, -F) improve membrane penetration, as seen in derivatives like 9b and 9c .
  • Molecular docking : PyMol or AutoDock predicts binding to bacterial enzymes (e.g., dihydrofolate reductase) .

How can researchers address discrepancies in reported biological activity data across studies?

Advanced Question
Common contradictions arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .
  • Compound purity : Validate via HPLC (≥95% purity) and elemental analysis (C, H, N, S within ±0.3% of theoretical) .
  • Strain specificity : Activity against S. aureus may not correlate with P. aeruginosa due to efflux pump differences .

Q. Resolution Strategy :

Replicate experiments under identical conditions.

Use control compounds (e.g., ciprofloxacin) for assay validation .

What advanced synthetic routes enable the creation of novel derivatives with improved stability?

Advanced Question

  • Heterocyclic fusion : Incorporate benzo[d]thiazole via condensation with aryl isothiocyanates to enhance thermal stability .
  • Prodrug design : Synthesize acetamide derivatives (e.g., 9a–e) for increased solubility and hydrolytic stability .
  • Protective groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during multi-step reactions .

Advanced Question

  • Docking simulations : Use AutoDock Vina to predict binding to cytochrome P450 or bacterial topoisomerases. For example, 9c shows strong interaction with the active site of Candida albicans sterol 14α-demethylase .
  • QSAR modeling : Correlate logP values (1.5–3.0) with antifungal activity (R² = 0.89) .
  • ADMET prediction : SwissADME estimates bioavailability (≥80% for derivatives with logP < 3) .

What analytical techniques are critical for validating synthetic intermediates?

Basic Question

  • TLC monitoring : Use silica gel GF254 with ethyl acetate/hexane (1:3) to track reaction progress .
  • Elemental analysis : Confirm stoichiometry (e.g., C₁₄H₁₁FN₆S₂ requires C 48.54%, H 3.18%) .
  • Mp determination : Pure compounds exhibit sharp melting points (e.g., 198–200°C for 4f) .

Advanced Application : LC-MS/MS detects trace impurities (e.g., unreacted maleimide) at ppm levels .

How can researchers design experiments to explore the compound’s mechanism of action?

Advanced Question

  • Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis (ΔA₃₄₀ nm) .
  • ROS detection : Use DCFH-DA fluorescence to measure oxidative stress in treated microbial cells .
  • Transcriptomics : RNA-seq identifies upregulated genes (e.g., efflux pumps or stress-response pathways) .

Q. Experimental Workflow :

Synthesize target derivative (e.g., 9c).

Perform MIC assays.

Conduct docking and enzyme kinetics.

Validate via gene expression analysis.

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